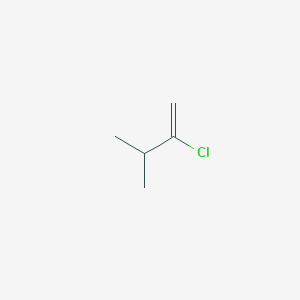

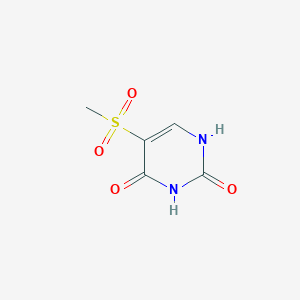

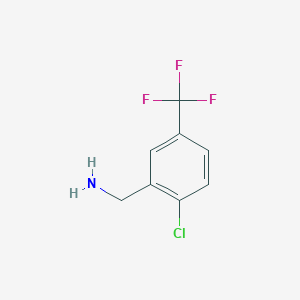

![molecular formula C13H18N2 B095433 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine CAS No. 18409-72-8](/img/structure/B95433.png)

8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives are a class of compounds that have garnered interest due to their structural diversity and potential biological activities. These compounds are characterized by a bicyclic structure that includes a pyrrolidone ring fused to a perhydropyrimidine ring. The presence of a phenyl group at the 8a position is a common feature among these derivatives, which can influence their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives can be achieved through various methods. One approach involves a three-component domino reaction that includes a Knoevenagel condensation, Michael addition, and cyclization cascade. This method allows for the efficient creation of 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives using sulfonyl acetonitrile, an aromatic aldehyde, and 6-aminouracil in the presence of triethylamine in refluxing ethanol .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through crystallographic studies. For instance, the crystal structure of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one reveals that molecules are weakly linked by intermolecular hydrogen bonds into chains. These chains are further connected by π-π stacking interactions to form a three-dimensional framework . Additionally, the crystal structures of homologous compounds with different aryl substituents have been analyzed, showing that the steric volume of the substituent significantly affects the crystal packing pattern .

Chemical Reactions Analysis

The reactivity of 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives can be influenced by the substituents on the phenyl ring. For example, when primary amines are treated with related structures like 9-aryl-6-cyanopurines, nucleophilic attack followed by ring-opening and intramolecular cyclization can lead to the formation of dihydropyrimido[5,4-d]pyrimidines. These structures can further react to form more stable aromatic pyrimidines through tautomeric equilibration or Dimroth rearrangement .

Physical and Chemical Properties Analysis

科学的研究の応用

Application 1: Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

- Scientific Field : Organic Chemistry .

- Summary of the Application : Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles .

- Methods of Application : A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . The reaction mechanism features a sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .

- Results or Outcomes : The desired pyrroles were obtained with yields up to 99% and good functional group tolerance . These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Application 2: Synthesis of Imidazo[1,2-a]pyrimidines

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs . Many of them have biological, antifungal, antimicrobial, antiviral and anxiolytic properties .

- Methods of Application : A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines efficiently has been developed .

- Results or Outcomes : This invention has piqued interest, given the powerful bioactivities of molecules with an imidazopyrimidine core .

Application 3: Crystal Structure and Structural Features of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-One

- Scientific Field : Crystallography .

- Summary of the Application : The crystal structure and the structural features of the 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one were studied . This compound may have great conformational capabilities due to the presence of two fused saturated heterocycles with the only one aromatic substituent .

- Methods of Application : The compound was obtained by condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane in toluene with azeotropic removal of water .

- Results or Outcomes : The reaction didn’t stop at the amide or pyrrolone stage, but goes via two heterocyclization with the formation of bicyclic system .

Application 4: Anti-Inflammatory Activities of Polysubstituted Pyrimidines

- Scientific Field : Pharmacology .

- Summary of the Application : Numerous polysubstituted pyrimidines carrying several substituents at position-5 of the ring were studied for their potential to suppress the immune-induced NO production .

- Methods of Application : The study involved the synthesis of polysubstituted pyrimidines and testing their anti-inflammatory activities .

- Results or Outcomes : The study found that these molecules exhibit antimicrobial, antifungal, anti-HIV and anti-tuberculosis activity .

Application 5: Aggregation-Induced Emission Enhancement (AIEE) in Pyrrolo[1,2-a]pyrimidine Derivatives

- Scientific Field : Material Science .

- Summary of the Application : Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles, and these pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property is significant in the field of material science, particularly in the development of new materials for optoelectronic devices .

- Methods of Application : The synthesis of these pyrrolo[1,2-a]pyrimidines involves a metal-free method using a consecutive chemoselective double cyanation .

- Results or Outcomes : The desired pyrroles were obtained with yields up to 99% and good functional group tolerance . The synthesized pyrrolo[1,2-a]pyrimidines exhibited time-dependent AIEE properties .

Application 6: Biological Activity of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-One

- Scientific Field : Pharmacology .

- Summary of the Application : The compound 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one may have great conformational capabilities due to the presence of two fused saturated heterocycles with the only one aromatic substituent . This structure is quite relevant due to the broad spectrum of biological activity exhibited by these molecules .

- Methods of Application : The compound was obtained by condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane in toluene with azeotropic removal of water .

- Results or Outcomes : The reaction didn’t stop at the amide or pyrrolone stage, but goes via two heterocyclization with the formation of bicyclic system .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

8a-phenyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-6-12(7-3-1)13-8-4-10-15(13)11-5-9-14-13/h1-3,6-7,14H,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKGVDHHANMIQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(NCCCN2C1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378039 |

Source

|

| Record name | 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |

CAS RN |

18409-72-8 |

Source

|

| Record name | 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

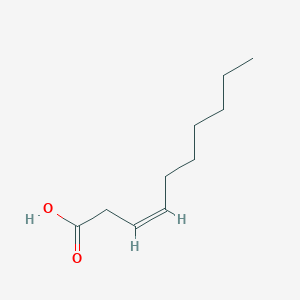

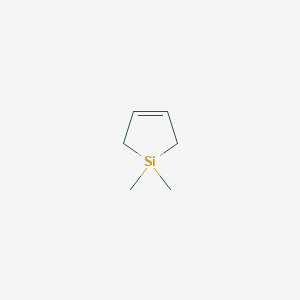

![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)